Bisphenol F-13C6
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Overview
Description
Bisphenol F-13C6 is a stable isotope-labeled compound with the molecular formula 13C6 C7 H12 O2 and a molecular weight of 206.19 g/mol . It is a derivative of Bisphenol F, which is commonly used in the production of plastics and epoxy resins . The stable isotope labeling makes this compound particularly useful in analytical chemistry for tracing and quantification purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol F-13C6 involves the incorporation of carbon-13 isotopes into the Bisphenol F structure. This can be achieved through various synthetic routes, including the reaction of 13C-labeled phenol with formaldehyde under acidic or basic conditions . The reaction typically involves heating the reactants to facilitate the formation of the methylene bridge between the phenol rings.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled conditions to ensure the incorporation of the carbon-13 isotopes. The final product is then purified through crystallization or distillation to obtain a high-purity compound suitable for analytical applications .
Chemical Reactions Analysis
Types of Reactions
Bisphenol F-13C6 undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .
Scientific Research Applications
Bisphenol F-13C6 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a reference standard for the quantification of Bisphenol F in various matrices.
Environmental Studies: Employed in tracing the environmental fate and transport of Bisphenol F.
Biomedical Research: Utilized in studies investigating the metabolic pathways and biological effects of Bisphenol F.
Industrial Applications: Applied in the development and testing of new materials and products that incorporate Bisphenol F.
Mechanism of Action
The mechanism of action of Bisphenol F-13C6 is similar to that of Bisphenol F. It can interact with various molecular targets, including hormone receptors such as estrogen and androgen receptors . The compound can mimic or interfere with the natural hormones, leading to changes in gene expression and cellular functions. The pathways involved include the activation or inhibition of hormone receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Widely used in plastics and has similar estrogenic activity.
Bisphenol S (BPS): Used as a substitute for BPA with similar applications.
Bisphenol E (BPE): Another analog with similar chemical properties.
Uniqueness of Bisphenol F-13C6
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracing and quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of Bisphenol F is required .
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)methyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2/i1+1,2+1,5+1,6+1,10+1,12+1 |
InChI Key |
PXKLMJQFEQBVLD-UTHCEYBASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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